N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a bromopyridine moiety and a piperazine ring, which are common in medicinal chemistry due to their biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:
Piperazine Coupling: The brominated pyridine is then coupled with a piperazine derivative. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Acylation: The final step involves the acylation of the piperazine nitrogen with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine and piperazine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, compounds with pyridine and piperazine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The bromine atom may also play a role in enhancing binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
- N-(5-fluoropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
- N-(5-iodopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Uniqueness
The presence of the bromine atom in N-(5-bromopyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c17-13-4-5-14(19-11-13)20-16(23)12-21-7-9-22(10-8-21)15-3-1-2-6-18-15/h1-6,11H,7-10,12H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKVGBZFKMBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Br)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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